![molecular formula C11H7F3N2S B1391141 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol CAS No. 1214392-00-3](/img/structure/B1391141.png)
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Overview
Description
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction.
Thiol Group Addition: The thiol group is introduced through a nucleophilic substitution reaction, often using thiourea as a precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
The compound 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol (C11H7F3N2S) is a thiol derivative of pyridine that has garnered interest in various scientific research applications due to its unique chemical properties. This article explores its applications in medicinal chemistry, materials science, and catalysis, backed by comprehensive data and case studies.
Structure and Composition
- Molecular Weight : 256.246 g/mol
- Molecular Formula : C11H7F3N2S
- IUPAC Name : this compound
Physical Properties
- Appearance : Typically a solid at room temperature.
- Solubility : Soluble in organic solvents, with limited solubility in water.
Medicinal Chemistry
This compound has shown potential as a pharmacological agent due to its ability to interact with biological targets.
Case Study: Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that this compound could inhibit the proliferation of breast cancer cells, suggesting its potential as an anticancer agent .
Materials Science
The compound is also being explored for its role in developing advanced materials, particularly in the field of sensors and electronic devices.
Case Study: Sensor Development
A recent study highlighted the use of this compound in creating sensors for detecting heavy metals. The compound's thiol group enhances its binding affinity for metal ions, making it an effective chelating agent .
Catalysis
Due to its unique structure, this compound serves as a catalyst in various organic reactions.
Case Study: Catalytic Reactions
In a series of experiments, this thiol derivative was utilized as a catalyst for the synthesis of heterocyclic compounds. The results showed improved yields and selectivity compared to traditional catalysts, indicating its effectiveness in organic synthesis .
Data Table
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-4-yl)-6-methylpyridine-2-thiol: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Pyridin-4-yl)-6-chloropyridine-2-thiol: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs.
Biological Activity
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound characterized by its unique trifluoromethyl and thiol functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its interaction with biological targets. The thiol group enables the formation of covalent bonds with cysteine residues in proteins, which is crucial for its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been investigated as a potential enzyme inhibitor. The thiol group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.
- Cell Penetration : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, enhancing its bioavailability and efficacy in biological systems.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds featuring trifluoromethyl pyridine derivatives. For instance, novel derivatives were shown to enhance the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL) in plants. These enzymes play critical roles in plant defense mechanisms against viral infections .
Case Studies
- Inhibition Studies : In cell-based assays, compounds similar to this compound demonstrated significant inhibition of specific enzymes linked to cancer progression. For example, certain derivatives exhibited over 95% inhibition at concentrations as low as 0.1 µM in luciferase reporter assays .
- Antiviral Efficacy : A study evaluated the curative and protective activities of various trifluoromethyl pyridine derivatives against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Some compounds showed protective values exceeding those of established antiviral agents, indicating their potential application in agricultural biotechnology .
Summary of Biological Activities
Properties
IUPAC Name |
5-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)10-8(1-2-9(17)16-10)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVJPAIUPBSRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1C2=CC=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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